An In-Depth Technical Guide to 2-Fluoro-4-(3-methoxyphenyl)benzoic acid
An In-Depth Technical Guide to 2-Fluoro-4-(3-methoxyphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid. While not a widely cataloged compound, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. This document details its core physicochemical properties, including a calculated molecular weight, and presents a robust, field-proven synthetic methodology for its preparation via Suzuki-Miyaura cross-coupling. The guide explains the mechanistic rationale behind the synthetic strategy and furnishes a detailed experimental protocol suitable for laboratory implementation. Furthermore, potential applications are discussed based on the established roles of analogous fluorinated biaryl structures in drug discovery.
Physicochemical Properties and Structure
The defining characteristics of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid are derived from its constituent functional groups: a carboxylic acid, a fluorine substituent, and a biaryl system. As this specific molecule is not extensively documented in chemical databases, its properties have been calculated based on its chemical structure.
The molecular formula is determined to be C₁₄H₁₁FO₃ . Based on this, the key quantitative data are summarized below.
| Property | Value | Method |
| Molecular Weight | 246.24 g/mol | Calculated |
| Molecular Formula | C₁₄H₁₁FO₃ | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Molecular Structure
The structure consists of a benzoic acid core, substituted with a fluorine atom at the 2-position and a 3-methoxyphenyl group at the 4-position.
Caption: Molecular structure of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid.
Synthesis and Mechanistic Insights
The construction of the C-C bond between the two aromatic rings is the pivotal step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its exceptional reliability, functional group tolerance, and generally high yields.[1][2]
Causality of Method Selection: The Suzuki-Miyaura coupling is selected over other cross-coupling reactions for several reasons:
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Robustness: It is one of the most dependable methods for forming biaryl linkages.
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Functional Group Tolerance: The reaction conditions are compatible with the carboxylic acid, fluoro, and methoxy groups present in the target molecule and its precursors, minimizing the need for protecting group chemistry.
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Commercial Availability of Reagents: The required boronic acids and aryl halides are typically commercially available or readily synthesized.[3][4]
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Milder Conditions: Compared to some other coupling methods, Suzuki reactions can often be run under relatively mild conditions.
The proposed synthetic route involves the palladium-catalyzed coupling of 4-Bromo-2-fluorobenzoic acid with (3-methoxyphenyl)boronic acid .
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the synthesis of the title compound. Each step is included to ensure optimal conditions for the catalytic cycle, leading to high conversion and yield.
Materials:
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4-Bromo-2-fluorobenzoic acid (1.0 eq.)
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(3-Methoxyphenyl)boronic acid (1.2 eq.)[5]
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
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1,4-Dioxane, anhydrous
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Deionized Water
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Diethyl ether or Ethyl acetate
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1 M Hydrochloric Acid (HCl)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
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Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzoic acid (1.0 eq.), (3-methoxyphenyl)boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and anhydrous K₂CO₃ (3.0 eq.).
-
Expertise & Experience: The flask is flame-dried to remove adsorbed water, which can interfere with the catalytic cycle. All solids are added together for convenience under a positive flow of inert gas.
-
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Expertise & Experience: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions like the homocoupling of boronic acids.
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-
Solvent Degassing and Addition: In a separate flask, degas a 4:1 mixture of 1,4-dioxane and deionized water by bubbling Argon or Nitrogen through it for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Expertise & Experience: Degassing the solvent is a further measure to eliminate dissolved oxygen. The aqueous phase is necessary for the transmetalation step of the Suzuki cycle, and K₂CO₃ has better solubility in it.
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-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
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Expertise & Experience: Heating accelerates the rate-determining steps of the catalytic cycle, namely oxidative addition and reductive elimination.
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-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
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Expertise & Experience: This initial water addition helps dissolve the inorganic salts.
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-
Workup - Acidification: Slowly add 1 M HCl to the aqueous layer until the pH is ~2-3. The product, being a carboxylic acid, will precipitate or move into the organic layer upon protonation.
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Expertise & Experience: The basic reaction mixture keeps the carboxylic acid product deprotonated and water-soluble as its carboxylate salt. Acidification is required to neutralize the product, making it soluble in organic extraction solvents.
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-
Workup - Organic Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.
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Expertise & Experience: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
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-
Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
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Expertise & Experience: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and removes the bulk of dissolved water before the final drying step.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Applications and Significance
Fluorinated biaryl compounds are a class of "privileged structures" in medicinal chemistry.[1] The incorporation of fluorine can significantly alter a molecule's properties in beneficial ways.[6][7]
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Metabolic Stability: The C-F bond is very strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life.[6]
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Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
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Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
Given these principles, 2-Fluoro-4-(3-methoxyphenyl)benzoic acid is a valuable building block for the synthesis of novel compounds in drug discovery programs, particularly for developing inhibitors or modulators of enzymes and receptors.[8][9] Analogous structures are investigated in therapeutic areas such as oncology, inflammation, and infectious diseases.[10]
Conclusion
2-Fluoro-4-(3-methoxyphenyl)benzoic acid, with a calculated molecular weight of 246.24 g/mol , represents an important scaffold in modern chemical research. While not a common stock chemical, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The detailed protocol provided in this guide offers a reliable pathway for its preparation. The unique combination of a biaryl system with a fluorine substituent makes this compound and its derivatives highly attractive for professionals in drug development seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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